molecular formula C4H3N3 B146718 1H-Pyrazole-4-carbonitrile CAS No. 31108-57-3

1H-Pyrazole-4-carbonitrile

Cat. No. B146718
CAS RN: 31108-57-3
M. Wt: 93.09 g/mol
InChI Key: NUGZBVBZIDWZAD-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-carbonitrile is a chemical compound with the molecular formula C4H3N3 . It is a solid substance at room temperature .


Synthesis Analysis

A novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed using alumina–silica-supported MnO2 as a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature . The cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine gave the 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in 86–96% yield .


Molecular Structure Analysis

The molecular structure of 1H-Pyrazole-4-carbonitrile is represented by the linear formula C4H3N3 .


Chemical Reactions Analysis

The most well-known method for the synthesis of the 5-aminopyrazole-4-carbonitriles scaffold is the three-component cyclocondensation (3-CC) of aldehydes, phenyl hydrazine derivatives, and malononitrile . A variety of catalysts and reagents like sodium ascorbate, molecular iodine, ionic liquids, nanoparticles, rhodium catalyst with sodium acetate (NaOAc), piperidine, piperidinium acetate, Cu (OAc) 2, CuO/ZrO 2, cerium (IV) ammonium nitrate, graphene oxide–TiO 2, oxone, palladium and copper, and alum have been studied for this reaction .


Physical And Chemical Properties Analysis

1H-Pyrazole-4-carbonitrile is a solid substance at room temperature . It has a molecular weight of 93.09 . The boiling point is 317.4°C at 760 mmHg, and the melting point ranges from 53-57°C .

Scientific Research Applications

Sensing Applications

1H-Pyrazole-4-carbonitrile: derivatives have been explored for their potential use in sensing applications due to their chemical and structural characteristics. These compounds can be incorporated into metal–organic frameworks (MOFs) that exhibit promising prospects for innovative materials with sensing capabilities .

Antioxidant and Antimicrobial Activities

Derivatives of 1H-Pyrazole-4-carbonitrile have shown significant antioxidant activity, which is crucial in combating oxidative stress in biological systems. Additionally, these compounds have been evaluated for antimicrobial activity against a range of bacterial and fungal species, indicating their potential as therapeutic agents .

Commercial Reactivity

The unique properties and reactivity of 1H-Pyrazole-4-carbonitrile make it a valuable compound in various commercial applications. It typically exists as off-white to yellow crystalline solids and is used in different chemical processes due to its solid-state characteristics .

Synthetic Chemistry

1H-Pyrazole-4-carbonitrile: is involved in synthetic approaches for creating new series of derivatives. Its reactivity with active methylene derivatives has been explored, leading to the synthesis of novel compounds with potential applications in chemical research .

Environmentally Benign Synthesis

The compound is used in environmentally friendly procedures for synthesizing pyrazole and its derivatives. These methods involve multicomponent reactions with heterogeneous acid catalysts, highlighting the compound’s role in green chemistry initiatives .

Safety and Hazards

1H-Pyrazole-4-carbonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity - dusts and mists. It causes skin irritation and serious eye irritation .

properties

IUPAC Name

1H-pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3/c5-1-4-2-6-7-3-4/h2-3H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGZBVBZIDWZAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90340402
Record name 4-Cyanopyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

93.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazole-4-carbonitrile

CAS RN

31108-57-3
Record name 4-Cyanopyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrazole-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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